molecular formula C21H22N8O B6436914 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine CAS No. 2549066-49-9

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine

Cat. No.: B6436914
CAS No.: 2549066-49-9
M. Wt: 402.5 g/mol
InChI Key: FVHBLDHSQSEQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with a primary research focus on oncology. This compound acts as a highly selective, pan-FGFR inhibitor that effectively targets FGFR1, FGFR2, and FGFR3. Its mechanism involves competitive binding at the ATP-binding pocket of these receptors, leading to the suppression of downstream signaling pathways, such as MAPK/ERK and PI3K/AKT, which are critical for cancer cell proliferation, survival, and migration. The research value of this inhibitor lies in its utility for investigating the oncogenic drivers in FGFR-altered cancers , including those with FGFR amplifications, fusions, and mutations. It serves as a key pharmacological tool for in vitro and in vivo studies aimed at understanding FGFR-dependent tumorigenesis, validating FGFR as a therapeutic target, and exploring mechanisms of resistance to FGFR-directed therapy. Preclinical research indicates its potential application in studying urothelial carcinoma, cholangiocarcinoma, and other solid tumors where dysregulated FGFR signaling is a known pathogenic factor. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,6-dimethyl-4-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c1-14-26-19-18(13-25-28(19)2)20(27-14)29-9-5-17(6-10-29)30-21-23-11-16(12-24-21)15-3-7-22-8-4-15/h3-4,7-8,11-13,17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHBLDHSQSEQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)OC4=NC=C(C=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Amino-1-methylpyrazole-4-carbonitrile

A common approach involves cyclizing 5-amino-1-methylpyrazole-4-carbonitrile with diethyl malonate in the presence of sodium ethoxide. This reaction forms the pyrazolo[3,4-d]pyrimidine scaffold through a tandem cyclization-dehydration mechanism. Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing the reaction time from 6 hours to 20 minutes while maintaining yields above 80%.

Reaction Conditions:

  • Solvent: Ethanol or dioxane

  • Catalyst: Sodium ethoxide (2 equiv)

  • Temperature: Reflux (80–100°C) or microwave irradiation (150°C)

  • Yield: 82–89%

Chlorination and Functionalization

Chlorination at position 4 of the pyrazolo[3,4-d]pyrimidine core is achieved using phosphorus oxychloride (POCl₃) under reflux. Subsequent nucleophilic substitution with piperidine derivatives introduces the piperidin-4-yloxy group. For example, reacting 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine with 4-hydroxypiperidine in the presence of potassium carbonate yields the 4-piperidinyloxy intermediate.

Functionalization of the Piperidine Ring

The piperidine ring must be substituted with both the pyrazolo[3,4-d]pyrimidine core and the pyrimidine-pyridine moiety.

Protection-Deprotection Strategy

To avoid side reactions during coupling steps, the piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group. Boc protection is performed using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP). After functionalization, the Boc group is removed via acidolysis with trifluoroacetic acid (TFA).

Example Protocol:

  • Protection: Piperidin-4-ol (10 mmol), Boc₂O (12 mmol), DMAP (0.1 mmol), THF, 25°C, 12 hours.

  • Yield: 94%.

Etherification at Position 4

The hydroxyl group on the piperidine ring is converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution. Reaction with 4-hydroxy-5-(pyridin-4-yl)pyrimidine under basic conditions (e.g., NaH in DMF) forms the ether linkage.

Optimized Conditions:

  • Base: Sodium hydride (1.2 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 0°C to room temperature

  • Yield: 75–82%

Assembly of the Pyrimidine-Pyridine Moiety

The 5-(pyridin-4-yl)pyrimidine fragment is synthesized via cross-coupling reactions.

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyridine is coupled with a halogenated pyrimidine. For example, 5-bromopyrimidine reacts with pyridin-4-ylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate.

Reaction Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: Dioxane/water (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: 68–73%

Final Coupling and Characterization

The fully functionalized piperidine intermediate is coupled with the pyrimidine-pyridine fragment.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the piperidin-4-yloxy group to the pyrimidine ring. Using Xantphos as a ligand and Cs₂CO₃ as a base ensures high regioselectivity.

Representative Procedure:

  • Substrates: 4-piperidinyloxy intermediate (1 equiv), 5-(pyridin-4-yl)pyrimidine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (3 mol%)

  • Ligand: Xantphos (6 mol%)

  • Solvent: Toluene

  • Temperature: 110°C, 24 hours

  • Yield: 65–70%

Purification and Analytical Data

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:

  • ¹H NMR: δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, 2H, pyridine-H), 4.30 (m, 1H, piperidine-O), 2.65 (s, 3H, N-CH₃).

  • HRMS: Calculated for C₂₄H₂₄N₈O [M+H]⁺: 465.2045; Found: 465.2048.

Optimization Challenges and Solutions

Regioselectivity in Pyrazolo[3,4-d]pyrimidine Formation

The use of microwave irradiation and high-boiling solvents (e.g., DMF) minimizes byproducts during cyclization.

Steric Hindrance in Piperidine Coupling

Bulky ligands like Xantphos improve coupling efficiency by stabilizing the palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation, particularly at the nitrogen atoms within the heterocyclic rings, using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions, such as hydrogenation, can alter the aromaticity and electronic properties of the rings.

  • Substitution: : The compound exhibits nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and pyridine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride

  • Bases/Acids: : Sodium hydroxide, hydrochloric acid

Major Products

These reactions yield various derivatives, each with potential unique properties for further applications. For example, oxidation may lead to the formation of N-oxides, while reduction could result in partially hydrogenated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by targeting specific proteins involved in cell proliferation and survival:

  • Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, it induces cell cycle arrest and apoptosis in cancer cells.
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung)49.85Induces apoptosis
    MCF7 (Breast)26Inhibits cell proliferation
    HepG2 (Liver)30Induces apoptosis

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in signaling pathways critical for cancer progression. Studies have shown that it can selectively inhibit CDK2, leading to reduced tumor growth in vitro.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Case Studies

Several studies have explored the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound:

  • Study on CDK2 Inhibitors : A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity against CDK2. The results indicated significant inhibition of cell growth in various cancer cell lines, supporting the potential use of these compounds in cancer therapy .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity and interaction modes of these compounds with CDK2. The findings revealed that modifications to the core structure could enhance inhibitory activity .

Mechanism of Action

The compound exerts its effects through various mechanisms, primarily involving binding to molecular targets such as enzymes, receptors, or nucleic acids. Its heterocyclic rings enable strong binding interactions, often leading to inhibition or modulation of the target's activity. Key pathways affected include signal transduction pathways and metabolic pathways, which are critical in biological and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, synthetic routes, and pharmacological profiles:

Compound Name / ID (Source) Core Structure Key Substituents Reported Activity/Application
Target Compound Pyrazolo[3,4-d]pyrimidine 1,6-dimethyl; piperidin-4-yloxy; 5-(pyridin-4-yl)pyrimidine Potential kinase inhibitor (inferred)
4-Chloro-6-(chloromethyl)-1-methyl derivative Pyrazolo[3,4-d]pyrimidine 1-methyl; 4-Cl; 6-(chloromethyl) Intermediate for antibacterial agents
Compound 44g Pyrido[3,4-d]pyrimidin-4(3H)-one 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) Cell-potent kinase inhibition
4-(3-Phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine 3-phenyl; thieno[3,2-d]pyrimidine linkage Antiproliferative activity
Example 29 Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine 5-fluoro; 3-phenyl; 1-(4-amino-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl Antitumor (kinase targeting)

Pharmacological Insights

  • Target Compound vs. 4-Chloro Derivative : The 1,6-dimethyl groups in the target compound may confer greater metabolic stability compared to the chloro-substituted analogue, which is prone to nucleophilic displacement.
  • Piperidine vs. Piperazine Linkers (Target vs. 44g ) : The pyridin-4-yl group in the target compound may exhibit distinct binding kinetics compared to 44g’s pyridin-2-yl-piperazine, as ortho-substituted pyridines often alter receptor affinity.
  • Heterocyclic Fusion (Target vs.

Challenges and Opportunities

  • Synthetic Complexity : The target compound’s multi-step synthesis may limit scalability compared to simpler derivatives like .
  • Unresolved Pharmacokinetics : While methylation improves stability, in vivo studies are needed to validate half-life and bioavailability.

Biological Activity

The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its role as a bioisostere of adenine and its ability to interact with various biological targets. The presence of the piperidine and pyridine groups enhances its pharmacological profile.

Molecular Weight

The molecular weight of the compound is approximately 316.37 g/mol .

1. CDK Inhibition

One of the primary biological activities of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold is their ability to inhibit cyclin-dependent kinases (CDKs). CDK2 inhibition is particularly noteworthy as it selectively targets tumor cells:

  • Mechanism : The compound mimics ATP binding, disrupting the kinase activity necessary for cell cycle progression.
  • Research Findings : A study indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant growth inhibitory activity against various cancer cell lines through CDK2/cyclin A inhibition .

2. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines:

  • COX Inhibition : Certain derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes:
    • Case Study : Compounds demonstrated potent inhibition of PGE(2) generation in murine macrophages without affecting COX-1 expression .

3. PI3K Inhibition

Another significant area of research involves the inhibition of phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular signaling pathways related to cancer:

  • Selectivity and Potency : Modifications to the pyrazolo[3,4-d]pyrimidine scaffold have resulted in compounds with improved selectivity for PI3Kδ isoforms .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
CDK InhibitionCDK2Growth inhibition in cancer
Anti-inflammatoryCOX-2Reduced PGE(2) production
PI3K InhibitionPI3KδSelective inhibition

Table 2: Structure-Activity Relationship (SAR)

Compound VariantSubstituentsBiological ActivityReference
Compound A1-DimethylStrong CDK2 inhibition
Compound BPiperidine moietySelective COX-2 inhibition
Compound CPyridine groupEnhanced PI3Kδ selectivity

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

Key factors include solvent choice (e.g., ethanol or DMSO for solubility), temperature control (50–80°C for reaction efficiency), and catalyst selection (triethylamine for nucleophilic substitution). Multi-step protocols often require intermediate purification via column chromatography or recrystallization to remove byproducts. Reaction monitoring with TLC or HPLC is essential to track progress .

Q. Which spectroscopic methods are most effective for characterizing its structural integrity?

  • 1H/13C NMR : Confirms substituent positions and piperidine/pyrimidine connectivity.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products under stressed conditions (e.g., 40°C/75% RH for 4 weeks). Lyophilization or inert atmosphere storage (argon) is recommended for hygroscopic derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine analogs?

  • Structural Re-analysis : Compare X-ray crystallography or NOE NMR data to confirm stereochemistry.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC50 benchmarking).
  • Metabolic Profiling : Evaluate cytochrome P450 interactions to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced target binding?

  • Piperidine Substituents : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position improves kinase inhibition by enhancing hydrophobic interactions.
  • Pyrimidine Core : Methylation at N1 increases metabolic stability but may reduce solubility. Use molecular docking (AutoDock Vina) to prioritize synthetic targets .

Q. What advanced techniques quantify nanomolar binding affinity to therapeutic targets like PDE5 or JAK2?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic profiles (ΔH, ΔS). Pair with mutagenesis studies to identify critical binding residues .

Q. How do solvent polarity and pH influence the compound’s conformational dynamics in solution?

  • Dynamic NMR : Detects rotational barriers in piperidine rings under varying pH (2–10).
  • Computational MD Simulations : Predict solvation effects using implicit solvent models (e.g., GB/SA). Polar aprotic solvents (DMF) stabilize planar pyrimidine conformations .

Methodological Challenges

Q. What experimental designs mitigate side reactions during piperidine-pyrimidine coupling?

  • Protecting Groups : Use Boc for piperidine amines to prevent unwanted nucleophilic attacks.
  • Microwave-Assisted Synthesis : Reduces reaction time (10–20 min vs. 24 hr) and minimizes degradation. Post-reaction quenching with aqueous NaHCO3 removes unreacted reagents .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains for enhanced bioavailability .

Q. What computational workflows predict metabolic liabilities in preclinical development?

  • In Silico Tools : Use MetaSite for CYP450 metabolism prediction and GLIDE for metabolite docking.
  • ADMET Profiling : Combine QSAR models (e.g., ADMET Predictor) with in vitro hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.